4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Description
4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6h)-ones, has been identified as an inhibitor ofPhosphodiesterase Type 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
This would result in an increase in intracellular cAMP levels, leading to a variety of downstream effects depending on the cell type and the specific signaling pathways involved .
Biochemical Pathways
The increase in cAMP levels can affect multiple biochemical pathways. cAMP acts as a secondary messenger in cells, regulating a variety of physiological processes including inflammation, smooth muscle contraction, and cardiac function. It does this by activating protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell types and signaling pathways involved. In general, increasing cAMP levels can lead to a variety of effects, including relaxation of smooth muscle, inhibition of inflammatory cell activation, and modulation of cardiac function .
Properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-17(18-16-2-1-10-23-16)19-7-3-14(4-8-19)20-9-5-15-13(12-20)6-11-22-15/h1-2,6,10-11,14H,3-5,7-9,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAJWXCBOMFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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